![molecular formula C7H12N2O2S B15347840 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione CAS No. 97605-73-7](/img/structure/B15347840.png)
1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione is a heterocyclic compound that includes a piperazine ring substituted with a 2-(methylsulfanyl)ethyl group at the 1-position and a keto group at the 2,5-positions. The presence of sulfur and oxygen in this structure contributes to its diverse reactivity and potential utility in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione typically involves a series of well-planned organic reactions. A common approach begins with the alkylation of piperazine with 2-(methylsulfanyl)ethyl halide. The reaction is usually conducted in the presence of a base such as sodium hydride or potassium carbonate, at an elevated temperature to facilitate the substitution. This intermediate is then oxidized using agents like chromium trioxide or potassium permanganate to introduce the keto groups at the 2,5-positions.
Industrial Production Methods
For industrial-scale production, flow chemistry techniques might be employed to ensure consistent yield and purity. This approach leverages continuous reactors where the reactants are constantly supplied and the products are continuously removed, minimizing the formation of by-products and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: : The sulfur-containing side chain can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : The keto groups can be reduced to alcohols using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the positions activated by the electron-withdrawing carbonyl groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid.
Reduction: : Lithium aluminium hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of a strong base like sodium hydride or potassium carbonate.
Major Products Formed
The primary products of these reactions depend on the specific reagents and conditions used. Oxidation of the sulfur moiety yields sulfoxides or sulfones, while reduction of the keto groups results in the corresponding diols. Substitution reactions typically produce a variety of alkylated derivatives, which can be further manipulated for diverse applications.
Scientific Research Applications
1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione has found applications in several scientific research fields:
Chemistry: : Used as a building block for more complex molecules, facilitating the synthesis of pharmaceuticals and fine chemicals.
Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: : Explored for its therapeutic potential, particularly in the development of novel antibiotics and anti-inflammatory agents.
Industry: : Applied in materials science for the synthesis of polymers with unique properties.
Mechanism of Action
The biological activity of 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione is primarily due to its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity by influencing the binding of natural substrates or inhibitors. The compound's unique structure allows it to interfere with metabolic pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine-2,5-dione: : Lacks the sulfur moiety, which significantly alters its chemical reactivity and biological activity.
1-(2-Aminoethyl)piperazine-2,5-dione: : Contains an amino group instead of a methylsulfanyl group, resulting in different pharmacological properties.
1-(2-Methoxyethyl)piperazine-2,5-dione: : The methoxy group introduces different steric and electronic effects compared to the methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione imparts unique electronic and steric properties, enhancing its chemical versatility and biological activity compared to its analogs. This uniqueness makes it a valuable target for continued research and application across various scientific disciplines.
In essence, this compound stands out for its multifaceted applications and potential for future discoveries. What do you think?
Properties
CAS No. |
97605-73-7 |
|---|---|
Molecular Formula |
C7H12N2O2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
1-(2-methylsulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2S/c1-12-3-2-9-5-6(10)8-4-7(9)11/h2-5H2,1H3,(H,8,10) |
InChI Key |
SAVNNFDCALBHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1CC(=O)NCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



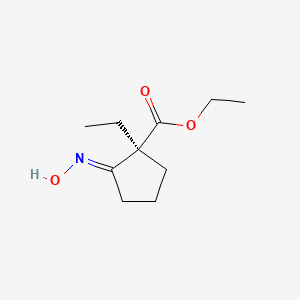
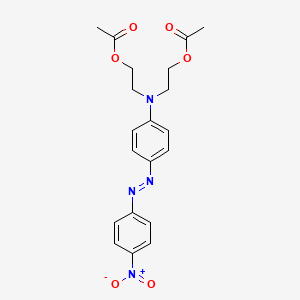
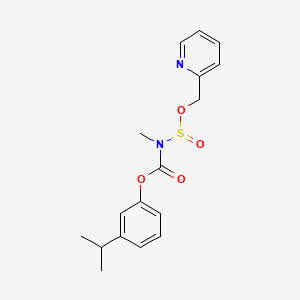
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
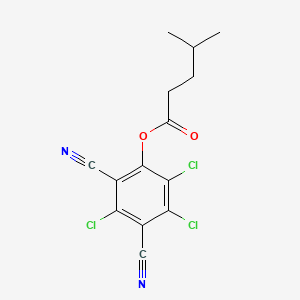
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
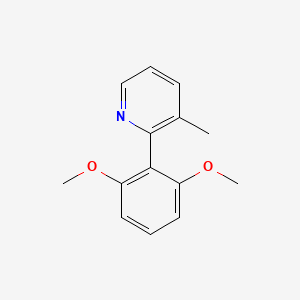
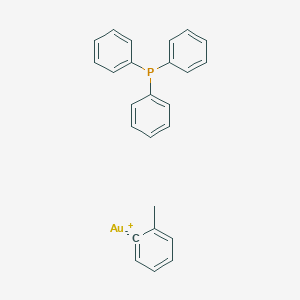
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
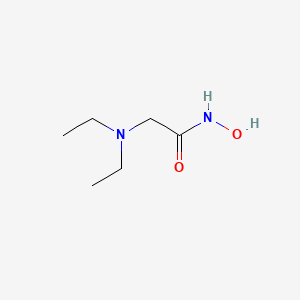
![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
